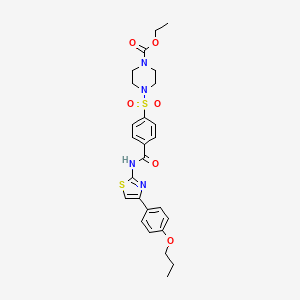

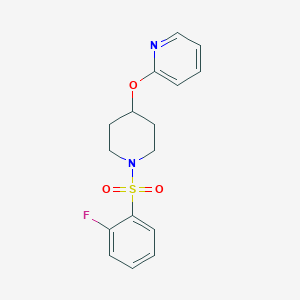

Ethyl 4-((4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , Ethyl 4-((4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, is a complex organic molecule that appears to be related to piperazine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related piperazine derivatives involves reactions between piperazinecarboxylate and aromatic acids. For instance, the paper titled "Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid" describes the product of a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid . This suggests that similar synthetic routes could be employed for the synthesis of this compound, potentially involving a piperazinecarboxylate and a suitably substituted benzoic acid or thiazole derivative.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the conformation of the piperazine ring and its dihedral angle with respect to attached aromatic rings. In the EPBA molecule, the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings are approximately 30 degrees . This information can be extrapolated to suggest that the this compound may also exhibit a chair conformation in its piperazine ring, with similar dihedral angles influencing its overall three-dimensional shape.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can involve complex rearrangements and ring closures, as seen in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea . Although the specific reactions of this compound are not detailed in the provided papers, it is reasonable to assume that it may undergo similar nucleophilic additions and ring transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure, particularly the piperazine ring and the substituents attached to it. The chair conformation of the piperazine ring suggests a certain rigidity to the molecule, which could affect its solubility and reactivity . The presence of various functional groups such as the sulfonyl and carbamoyl groups would also impact properties like acidity, basicity, and potential for hydrogen bonding. However, without specific data on the compound , this analysis remains speculative based on the structure of related compounds.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Ethyl 4-((4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate and its derivatives have been synthesized and evaluated for various biological activities across multiple studies. These compounds are synthesized through complex chemical reactions, aiming to explore their potential in medicinal chemistry, particularly for their antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial and Antifungal Activities : Several studies have synthesized derivatives of ethyl piperazine-1-carboxylate to assess their antimicrobial and antifungal capabilities. For instance, compounds synthesized by incorporating piperazine and various heterocyclic nuclei showed good to moderate activity against test microorganisms, indicating their potential as antimicrobial agents (Basoğlu et al., 2013). Similar efforts have led to the creation of compounds with significant antibacterial and antifungal activities, highlighting the role of structural modifications in enhancing biological efficacy (Sharma et al., 2014).

Anticancer Properties : The exploration into anticancer applications has yielded promising results, with certain derivatives demonstrating strong anticancer activities. A study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole revealed compounds with potent anticancer potential, suggesting further investigation for therapeutic applications (Rehman et al., 2018).

Enzyme Inhibition for Antituberculosis : Thiazole-aminopiperidine hybrid analogs have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, presenting a new avenue for antituberculosis drug development. This highlights the compound's role in addressing tuberculosis, a major global health challenge (Jeankumar et al., 2013).

Sulfonamide Hybrids for Antimicrobial Activity : Novel sulfonamide hybrids have been synthesized, demonstrating potent antimicrobial activity, particularly against bacteria. This underscores the versatility of ethyl piperazine-1-carboxylate derivatives in generating effective antimicrobial agents (Hussein, 2018).

Propiedades

IUPAC Name |

ethyl 4-[4-[[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O6S2/c1-3-17-36-21-9-5-19(6-10-21)23-18-37-25(27-23)28-24(31)20-7-11-22(12-8-20)38(33,34)30-15-13-29(14-16-30)26(32)35-4-2/h5-12,18H,3-4,13-17H2,1-2H3,(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWYUINCEGHGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)

amine hydrochloride](/img/structure/B3018022.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)

![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)